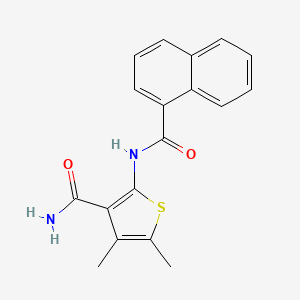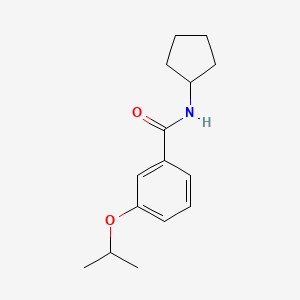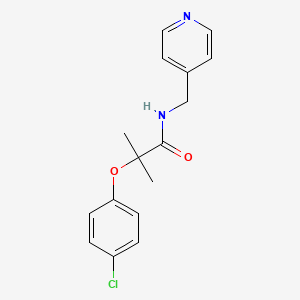![molecular formula C17H16BrClN2O3 B5739489 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a chemical compound that belongs to the class of carboximidamides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide inhibits PKC activity by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide depend on the specific biological process being studied. In general, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to regulate insulin secretion in pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes with high precision. However, one of the limitations of using this compound is its potential toxicity. Researchers must take appropriate precautions to ensure the safety of their experiments.
Orientations Futures
There are several future directions for the use of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in scientific research. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the role of PKC in other biological processes, such as inflammation and immune response. Additionally, the use of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide in combination with other compounds may lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorophenol with 2-methyl-2-chloropropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. The second step involves the reaction of the 2-(4-chlorophenoxy)-2-methylpropanoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide. The final step involves the reaction of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide with bromine to form 3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide.
Applications De Recherche Scientifique
3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide has been widely used in scientific research due to its unique properties. It has been used as a chemical probe to study the role of protein kinase C (PKC) in various biological processes. It has also been used as a tool to study the role of PKC in cancer cell proliferation and apoptosis. Additionally, it has been used to investigate the role of PKC in the regulation of insulin secretion in pancreatic beta cells.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-17(2,23-14-8-6-13(19)7-9-14)16(22)24-21-15(20)11-4-3-5-12(18)10-11/h3-10H,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSQMISHVOPXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(C1=CC(=CC=C1)Br)N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/C1=CC(=CC=C1)Br)\N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)


![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)